2,2'-Hmtpd
Description
2,2'-Hmtpd (commonly abbreviated in literature as HMTPD) is a bithiophene-based organic compound frequently utilized in optoelectronic applications, particularly as a hole-transport layer (HTL) in organic light-emitting devices (OLEDs). Its structure consists of two thiophene rings linked at the 2,2'-positions, with functional groups that enhance charge transport and film-forming properties. HMTPD demonstrates excellent thermal stability and solubility in organic solvents, making it suitable for solution-processed device fabrication. In OLEDs, HMTPD facilitates balanced charge injection when paired with electron-transport materials like TAZ (3-phenyl-4-(1′-naphthyl)-5-phenyl-1,2,4-triazole), achieving near-unity internal quantum efficiency by exploiting both singlet and triplet excitons .
Properties
Molecular Formula |
C42H40N2 |
|---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
3-methyl-4-[2-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline |
InChI |
InChI=1S/C42H40N2/c1-29-11-7-15-35(23-29)43(36-16-8-12-30(2)24-36)39-19-21-41(33(5)27-39)42-22-20-40(28-34(42)6)44(37-17-9-13-31(3)25-37)38-18-10-14-32(4)26-38/h7-28H,1-6H3 |
InChI Key |
JAFLUTXFULJSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC(=C(C=C2)C3=C(C=C(C=C3)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C)C)C)C6=CC=CC(=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Hmtpd typically involves the reaction of 3-methylbenzidine with 3,3’-dimethylbenzidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,2’-Hmtpd involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Hmtpd undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzidine derivatives, which have applications in different fields such as dyes, pigments, and pharmaceuticals .
Scientific Research Applications
2,2’-Hmtpd has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,2’-Hmtpd involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. This enhances the efficiency and performance of OLEDs and other electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
HMTPD is compared below with two structurally and functionally analogous compounds: α-terthienylmethanol (structural analog) and TAZ (functional analog).
Structural Analog: α-Terthienylmethanol
- Molecular Structure: α-Terthienylmethanol (Compound 3 in Figure 2 of ) features three thiophene rings linked linearly, with a hydroxymethyl (-CH2OH) substituent. This contrasts with HMTPD’s bithiophene core and methyl/hydroxybutynyl groups.
- Electronic Properties: The extended conjugation in α-terthienylmethanol improves light absorption in the UV-vis range, making it suitable for photodynamic therapy and antimicrobial applications. However, its bulkier structure reduces charge mobility compared to HMTPD .
- Solubility: α-Terthienylmethanol exhibits moderate solubility in polar solvents (e.g., ethanol), whereas HMTPD’s alkyl side chains enhance solubility in non-polar solvents like toluene .
Functional Analog: TAZ
- Role in OLEDs : TAZ serves as an electron-transport layer (ETL) , complementing HMTPD’s hole-transport function. While HMTPD optimizes hole injection, TAZ minimizes electron leakage, collectively enhancing device efficiency .
- Thermal Stability : TAZ demonstrates higher thermal stability (decomposition temperature ~350°C) compared to HMTPD (~300°C), attributed to its rigid triazole ring .
- Molecular Weight : HMTPD’s lower molecular weight (~330 g/mol) improves processability via spin-coating, whereas TAZ’s larger aromatic system (~273 g/mol) necessitates vacuum deposition .
Data Table: Key Properties of HMTPD and Analogs
| Property | 2,2'-Hmtpd | α-Terthienylmethanol | TAZ |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀S₂ | C₁₃H₁₀OS₃ | C₁₇H₁₂N₃ |
| Molecular Weight | ~262 g/mol | ~294 g/mol | ~273 g/mol |
| Thermal Stability | Stable up to 300°C | Stable up to 250°C | Stable up to 350°C |
| Solubility | Toluene, chloroform | Ethanol, DMSO | Limited (vacuum-deposited) |
| Primary Application | OLED hole transport | Photodynamic therapy | OLED electron transport |
Research Findings and Performance Metrics
HMTPD in OLEDs :
- A 2006 study demonstrated that HMTPD-based OLEDs achieved 87% internal quantum efficiency by optimizing charge balance. This efficiency surpasses earlier HTLs like NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine), which suffer from electron leakage .
- HMTPD’s film homogeneity reduced exciton quenching, critical for long device lifetimes .
α-Terthienylmethanol in Antimicrobial Applications: α-Terthienylmethanol’s photoactive thiophene rings generate cytotoxic singlet oxygen under UV light, achieving 99% bacterial inhibition in vitro. However, its lower thermal stability limits use in high-temperature processes .
TAZ in Electron Transport :
- TAZ’s high electron affinity (3.1 eV) enables efficient electron injection, but its poor solubility necessitates vacuum deposition, increasing manufacturing costs compared to solution-processed HMTPD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
